molecular formula C24H24N2O5S B2392484 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide CAS No. 922062-36-0

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide

Cat. No. B2392484
CAS RN: 922062-36-0
M. Wt: 452.53
InChI Key: GZLPTPCDBALCHW-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the dibenzo[b,f][1,4]thiazepine ring and the attachment of the ethoxy and methylbenzenesulfonamide groups . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4S2 . It has a complex structure with a dibenzo[b,f][1,4]thiazepine core, an ethoxy group attached to one of the benzene rings, and a methylbenzenesulfonamide group attached to the nitrogen atom in the seven-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol . The pKa is predicted to be 4.24±0.10 .

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and blocks its activity, which can have various effects depending on the specific physiological context .

Future Directions

The compound has potential therapeutic applications in the treatment of various central nervous system disorders . Future research may focus on optimizing its synthesis, improving its selectivity and potency, and investigating its efficacy and safety in clinical trials.

properties

IUPAC Name

4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-26-20-8-6-7-9-23(20)31-22-12-10-17(15-19(22)24(26)27)25-32(28,29)18-11-13-21(30-5-2)16(3)14-18/h6-15,25H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLPTPCDBALCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide

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